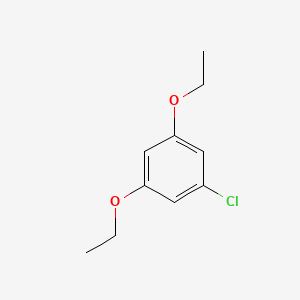

1-Chloro-3,5-diethoxybenzene

Description

Contextualization within Halogenated Aromatic Compounds and Ethers

1-Chloro-3,5-diethoxybenzene is a key organic compound within the family of halogenated aromatic hydrocarbons, which are characterized by a benzene (B151609) ring structure containing one or more halogen atoms. iloencyclopaedia.org Specifically, it is a substituted aromatic compound featuring a chlorine atom and two ethoxy groups attached to a benzene ring. allen.in Aromatic compounds, also known as arenes, are noted for their stable, ring-shaped molecular structures with delocalized electrons, which imparts significant chemical stability. allen.in

The presence of the chlorine atom classifies it as a halogenated aromatic compound, a group of chemicals with wide-ranging industrial applications, including as solvents, intermediates in synthesis, and in the production of dyes and disinfectants. iloencyclopaedia.org The carbon-halogen bond in such compounds is a critical feature that influences their reactivity.

Simultaneously, the two ethoxy groups (-OCH2CH3) place this compound in the category of aromatic ethers. Aromatic ethers are a class of organic compounds where an ether linkage is directly attached to an aromatic ring. numberanalytics.comuomus.edu.iq This structural feature gives them distinct chemical and physical properties, making them valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The simplest aromatic ether is anisole. wikipedia.org In this compound, the interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy groups creates a unique reactivity profile.

Significance as a Versatile Building Block in Complex Organic Synthesis

The distinct substitution pattern of this compound makes it a highly versatile building block in the field of organic synthesis. Its structure allows for selective chemical modifications, which is a desirable trait for constructing more complex molecules. The chlorine atom acts as a reactive site for various cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Notably, aryl halides like this compound are common starting materials in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating complex molecular architectures from simpler precursors. rsc.orgscirp.org For instance, research has demonstrated the use of aryl chlorides in Suzuki-Miyaura cross-coupling reactions to form new bonds. chemsrc.com

The presence of the two ethoxy groups on the aromatic ring also plays a crucial role in directing further chemical transformations. These groups can influence the position of subsequent reactions on the benzene ring, allowing for controlled and predictable synthesis of complex derivatives. Aromatic ethers are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com The compound's utility is further highlighted by its role as a synthetic intermediate in the creation of other chemicals. biosynth.comlookchem.cn

Current Research Landscape and Emerging Trends in Aryl Halide Chemistry

The field of aryl halide chemistry is dynamic, with ongoing research focused on developing more efficient and sustainable synthetic methods. A significant trend is the advancement of transition metal-catalyzed cross-coupling reactions. While palladium has been a dominant catalyst in this area, there is growing interest in using more economical and less toxic metals like copper. rsc.orgresearchgate.netbohrium.com Copper-catalyzed amination of aryl halides, for example, is an area of significant research for forming C-N bonds. bohrium.com

Another emerging area is the development of ligand-free catalytic systems for cross-coupling reactions of aryl halides. rsc.org These systems are attractive due to their potential for catalyst recyclability, cost-effectiveness, and sustainability, making them suitable for industrial applications. rsc.org

Furthermore, modern synthetic protocols are continuously being refined to improve reaction conditions. For example, studies have focused on developing mild reaction conditions for the synthesis of aryl ethers via aromatic substitution. acs.org The choice of solvent and base has been shown to be important in these reactions. acs.org

The cyanation of aryl halides, another important transformation, has also seen significant developments. rsc.orgresearchgate.net Aryl nitriles, the products of these reactions, are valuable intermediates in various fields, including pharmaceuticals and natural product chemistry. rsc.orgresearchgate.net Research in this area continues to explore new palladium-based catalytic systems to improve efficiency and functional group tolerance. rsc.orgresearchgate.net These advancements in aryl halide chemistry continuously expand the synthetic possibilities for compounds like this compound.

Data on Related Compounds

For context, the following table provides data on a structurally similar compound, 1-chloro-3,5-dimethoxybenzene.

| Property | Value |

| Molecular Formula | C8H9ClO2 |

| Molecular Weight | 172.61 g/mol |

| Appearance | White to yellow or pink crystalline powder |

| Melting Point | 34-36 °C |

| Boiling Point | 82-83 °C at 0.6 mmHg |

| CAS Number | 7051-16-3 |

Data sourced from various chemical suppliers and databases. lookchem.cnchemimpex.comnih.govtcichemicals.comtcichemicals.comfishersci.no

Structure

2D Structure

3D Structure

Properties

CAS No. |

50375-08-1 |

|---|---|

Molecular Formula |

C10H13ClO2 |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

1-chloro-3,5-diethoxybenzene |

InChI |

InChI=1S/C10H13ClO2/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

IWRWBPHDNQRSIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Cl)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 3,5 Diethoxybenzene and Its Analogues

Strategies for Regioselective Halogenation of Diethoxybenzene Scaffolds

The introduction of a chlorine atom at a specific position on the diethoxybenzene ring is a critical step in the synthesis of the target molecule. The two ethoxy groups are ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In a 1,3-diethoxybenzene (B1583337) system, the 2-, 4-, and 6-positions are activated. The 5-position, being meta to both ethoxy groups, is deactivated. Therefore, direct chlorination is expected to occur at the activated positions.

Electrophilic Aromatic Substitution Approaches for Chlorination

Electrophilic aromatic substitution is a primary method for the chlorination of activated benzene (B151609) rings like 1,3-diethoxybenzene. The electron-donating nature of the ethoxy groups enhances the nucleophilicity of the aromatic ring, facilitating the reaction with electrophilic chlorine sources.

A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS). NCS is a mild source of electrophilic chlorine and is often used for the chlorination of electron-rich aromatic compounds. The reaction is typically carried out in a suitable solvent, and the regioselectivity is governed by the directing effects of the existing substituents. For 1,3-diethoxybenzene, the most likely position for chlorination is the 4-position, as it is para to one ethoxy group and ortho to the other, making it the most electronically enriched and sterically accessible site.

| Reagent | Solvent | Temperature | Product(s) |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | 1-Chloro-2,4-diethoxybenzene (major) |

| Sulfuryl chloride (SO2Cl2) | Dichloromethane | 0 °C to RT | Mixture of mono- and di-chlorinated products |

| Chlorine (Cl2) | Acetic Acid | Room Temp. | Mixture of chlorinated isomers |

This table presents typical reagents and conditions for the electrophilic chlorination of 1,3-diethoxybenzene, with the expected major product based on directing group effects.

Research on related compounds, such as the chlorination of 1,3-dimethoxybenzene, has shown that high yields of the 4-chloro product can be achieved under optimized conditions.

Directed Ortho-Metalation and Subsequent Halogenation Reactions

Directed ortho-metalation (DoM) offers an alternative and highly regioselective method for the functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Ethereal oxygen atoms can act as effective DMGs.

In the case of 1,3-diethoxybenzene, the two ethoxy groups can direct the lithiation to the 2-position, the only position ortho to both groups. Treatment of 1,3-diethoxybenzene with a strong base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, would generate the 2-lithio-1,3-diethoxybenzene intermediate. This organolithium species can then be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C2Cl6) or N-chlorosuccinimide (NCS), to introduce a chlorine atom specifically at the 2-position. A patent for the analogous 2-chloro-1,3-dimethoxybenzene (B1590426) describes a similar process involving lithiation followed by reaction with a chlorinating agent.

| Directing Group | Base | Electrophilic Trap | Product |

| 1,3-Diethoxy | n-Butyllithium | Hexachloroethane | 1-Chloro-2,6-diethoxybenzene |

| 1,3-Diethoxy | n-Butyllithium | N-Chlorosuccinimide | 1-Chloro-2,6-diethoxybenzene |

This table outlines the components for a directed ortho-metalation strategy on 1,3-diethoxybenzene.

Ethereal Linkage Formation in Chlorinated Benzene Derivatives

Nucleophilic Aromatic Substitution for Alkoxy Introduction

Nucleophilic aromatic substitution (SNAr) can be employed to introduce alkoxy groups onto an aromatic ring that is substituted with a leaving group, such as a halogen, and activated by electron-withdrawing groups. For the synthesis of 1-Chloro-3,5-diethoxybenzene, a potential precursor would be 1,3,5-trichlorobenzene. However, SNAr on an unactivated chlorobenzene (B131634) requires harsh conditions of high temperature and pressure. The reaction proceeds via an addition-elimination mechanism, and the presence of strong electron-withdrawing groups ortho or para to the leaving group is typically necessary to stabilize the intermediate Meisenheimer complex.

A more viable SNAr approach would involve a precursor with activating groups. For instance, if one were to synthesize a related nitro-substituted compound, the nitro group would facilitate the substitution of a chlorine atom by an ethoxide.

| Substrate | Nucleophile | Conditions | Product |

| 1,3-Dichloro-5-nitrobenzene | Sodium Ethoxide | Heat | 1-Chloro-3-ethoxy-5-nitrobenzene |

| 1,3,5-Trichlorobenzene | Sodium Ethoxide | High Temp./Pressure | Mixture of ethoxylated products |

This table illustrates potential nucleophilic aromatic substitution reactions for the introduction of ethoxy groups.

Williamson Ether Synthesis Routes to Diethoxybenzene Precursors

The Williamson ether synthesis is a widely used and efficient method for the formation of ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

To synthesize the precursor 1,3-diethoxybenzene, resorcinol (B1680541) (1,3-dihydroxybenzene) can be treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the diphenoxide. This is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired di-ether. This method is generally high-yielding and is a common strategy for preparing dialkoxybenzene precursors.

| Dihydroxybenzene | Base | Ethylating Agent | Product |

| Resorcinol | Sodium Hydroxide | Ethyl Iodide | 1,3-Diethoxybenzene |

| Resorcinol | Potassium Carbonate | Ethyl Bromide | 1,3-Diethoxybenzene |

This table details the reagents for the Williamson ether synthesis of 1,3-diethoxybenzene.

Multi-Step Synthesis from Accessible Precursor Molecules

The synthesis of this compound is most practically achieved through a multi-step pathway starting from readily available precursors. A logical and common approach begins with a dihydroxybenzene.

One potential route starts from 5-chlororesorcinol. A double Williamson ether synthesis using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base (e.g., potassium carbonate) would yield the final product, this compound.

Alternatively, a route could commence with phloroglucinol (B13840) (1,3,5-trihydroxybenzene). Selective chlorination of phloroglucinol could be challenging, so a more controlled approach would be to first perform a double Williamson ether synthesis to form 1,3-diethoxy-5-hydroxybenzene. The remaining phenolic hydroxyl group could then be converted to a chloro group through various methods, although this can be a non-trivial transformation.

A more straightforward and likely higher-yielding synthesis would involve the preparation of 1,3-diethoxybenzene from resorcinol, followed by regioselective chlorination. As discussed in section 2.1.1, the electronic effects of the two ethoxy groups would direct the incoming electrophile. However, to achieve the desired 3,5-diethoxy substitution pattern relative to the chlorine, one would need to start with a precursor that already has the desired substitution pattern or can be selectively functionalized to achieve it. For instance, starting with 3,5-dihydroxybenzoic acid, one could perform a double etherification, followed by a Curtius, Hofmann, or similar rearrangement to replace the carboxylic acid with a halogen.

A plausible synthetic sequence is as follows:

Double Williamson Ether Synthesis: Reaction of 5-chlororesorcinol with two equivalents of an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF.

Work-up and Purification: After the reaction is complete, an aqueous workup followed by extraction with an organic solvent and subsequent purification by distillation or chromatography would yield the pure this compound.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Reagent 3 | Final Product |

| 5-Chlororesorcinol | Potassium Carbonate | Ethyl Iodide | - | - | This compound |

| Resorcinol | Potassium Carbonate | Ethyl Iodide | 1,3-Diethoxybenzene | N-Chlorosuccinimide | 1-Chloro-2,4-diethoxybenzene |

This table outlines two potential multi-step synthetic routes, highlighting the different products obtained based on the starting material and reaction sequence.

Synthetic Pathways Initiated from Resorcinol and its Derivatives

Resorcinol (1,3-dihydroxybenzene) serves as a common and economically viable starting material for the synthesis of this compound. The primary transformation involves the di-O-ethylation of the two hydroxyl groups of resorcinol, followed by selective chlorination of the resulting 1,3-diethoxybenzene.

The di-O-ethylation is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl groups of resorcinol by a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl halide. masterorganicchemistry.comyoutube.com

A general representation of this two-step synthesis is as follows:

Di-O-ethylation of Resorcinol:

Reactants: Resorcinol, a base (e.g., sodium hydroxide, potassium carbonate), and an ethylating agent (e.g., diethyl sulfate (B86663), ethyl bromide).

Product: 1,3-diethoxybenzene.

Chlorination of 1,3-diethoxybenzene:

Reactants: 1,3-diethoxybenzene and a chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide).

Product: this compound.

The synthesis of resorcinol derivatives can also be achieved through various reactions. For instance, reacting resorcinol with acetic acid in the presence of zinc dichloride as a catalyst can yield di-substituted products. jmchemsci.com Another example is the reaction of 2,4-dihydroxyacetophenone with chloroacetic acid in the presence of potassium hydroxide. jmchemsci.com

Strategic Integration of Halogenation and Alkoxylation Steps

The order of halogenation and alkoxylation steps is a critical consideration in the synthesis of this compound to achieve the desired regioselectivity and yield. The two primary strategies are:

Alkoxylation followed by Halogenation: This is the more common approach. The electron-donating nature of the two ethoxy groups in 1,3-diethoxybenzene activates the aromatic ring towards electrophilic substitution and directs the incoming electrophile (in this case, a chlorine cation or its equivalent) to the ortho and para positions. In the case of 1,3-diethoxybenzene, the 2-, 4-, and 6-positions are activated. The 4- and 6- positions are sterically less hindered, leading to the formation of 1-chloro-2,4-diethoxybenzene and this compound.

Halogenation followed by Alkoxylation: This strategy involves the initial chlorination of resorcinol. The reaction of resorcinol with a chlorinating agent can lead to a mixture of chlorinated resorcinols, including 4-chlororesorcinol, 2-chlororesorcinol, 4,6-dichlororesorcinol, and 2,4,6-trichlororesorcinol. researchgate.net Subsequent di-O-ethylation of the desired chlorinated resorcinol would yield the final product. However, controlling the regioselectivity of the initial chlorination can be challenging.

The choice between these strategies depends on the desired final product and the ease of separation of isomers. For the synthesis of this compound, the first strategy is generally preferred due to the directing effects of the ethoxy groups.

Green Chemistry Principles in the Synthesis of Halogenated Diethoxybenzenes

The application of green chemistry principles to the synthesis of halogenated diethoxybenzenes aims to reduce the environmental impact of the chemical processes involved. rsc.org This includes maximizing atom economy, utilizing catalysis, and minimizing waste through careful solvent selection.

Atom Economy Maximization and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu The Williamson ether synthesis, a key step in the production of this compound, is a substitution reaction and inherently has a lower atom economy than addition or rearrangement reactions. scranton.edu

For the di-O-ethylation of resorcinol using sodium hydroxide and diethyl sulfate, the balanced chemical equation is:

C₆H₄(OH)₂ + 2 NaOH + (C₂H₅)₂SO₄ → C₆H₄(OC₂H₅)₂ + Na₂SO₄ + 2 H₂O

The atom economy for this reaction can be calculated as:

(Molecular weight of C₆H₄(OC₂H₅)₂) / (Molecular weight of C₆H₄(OH)₂ + 2 * Molecular weight of NaOH + Molecular weight of (C₂H₅)₂SO₄) * 100%

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1,3-diethoxybenzene | C₁₀H₁₄O₂ | 166.22 |

| Resorcinol | C₆H₆O₂ | 110.11 |

| Sodium Hydroxide | NaOH | 40.00 |

| Diethyl Sulfate | C₄H₁₀O₄S | 154.19 |

| Sodium Sulfate | Na₂SO₄ | 142.04 |

| Water | H₂O | 18.02 |

In this idealized reaction, a significant portion of the reactant atoms ends up in the byproducts, sodium sulfate and water, leading to a suboptimal atom economy. Improving reaction efficiency involves optimizing reaction conditions to maximize the yield of the desired product and minimize side reactions.

Application of Catalysis in Environmentally Benign Synthetic Pathways

Catalysis plays a crucial role in developing greener synthetic routes by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste generation.

Phase-Transfer Catalysis (PTC) for O-Alkylation: Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. acsgcipr.org In the context of the Williamson ether synthesis, PTC can facilitate the reaction between the aqueous phenoxide solution and the organic alkylating agent. phasetransfercatalysis.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can lead to higher yields, reduced reaction times, and the ability to use less hazardous solvents. acsgcipr.org This approach is considered a greener alternative to traditional methods that may require harsh conditions or dipolar aprotic solvents. acsgcipr.org

Catalytic Halogenation: Traditional halogenation reactions often employ stoichiometric amounts of halogenating agents and can generate significant waste. Catalytic methods for the halogenation of aromatic compounds are being developed to address these issues. Copper-catalyzed C-H halogenation is an emerging area of research that offers a more sustainable alternative. beilstein-journals.org These methods can utilize less toxic halogen sources and operate under milder conditions.

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. rsc.org The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

For the synthesis of halogenated diethoxybenzenes, a shift away from hazardous solvents like chlorinated hydrocarbons and dipolar aprotic solvents (e.g., DMF, DMAc) is desirable. Greener alternatives could include:

Toluene or MTBE: These are considered more benign solvents compared to many dipolar aprotic solvents. acsgcipr.org

Bio-based solvents: Ethanol, derived from renewable resources, can be a greener solvent choice for certain reactions.

Waste minimization strategies extend beyond solvent selection and include:

In-situ generation of reagents: Generating reactive or hazardous reagents in situ can avoid the need for their storage and transportation.

| Conventional Solvents | Greener Alternatives |

|---|---|

| Dichloromethane | Toluene, 2-Methyltetrahydrofuran |

| Chloroform | Dichloromethane (less hazardous alternative) |

| N,N-Dimethylformamide (DMF) | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |

| Benzene | Toluene |

Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgnih.gov These advantages include enhanced heat and mass transfer, improved safety, and easier scalability. rsc.org

The synthesis of this compound involves both O-alkylation and halogenation, steps that can benefit from a flow chemistry approach.

O-Alkylation in Flow: The Williamson ether synthesis can be performed under continuous flow conditions, often with the aid of phase-transfer catalysis. researchgate.net This allows for rapid and efficient mixing of the immiscible phases, leading to shorter reaction times and higher yields compared to batch processes.

Halogenation in Flow: Halogenation reactions are often highly exothermic. rsc.org Flow reactors provide superior heat exchange capabilities, allowing for better temperature control and preventing thermal runaways, thus enhancing the safety of the process. researchgate.net The ability to precisely control residence time in a flow reactor can also lead to improved selectivity and reduced formation of over-halogenated byproducts.

Advanced Spectroscopic and Computational Characterization of 1 Chloro 3,5 Diethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of 1-Chloro-3,5-diethoxybenzene would be expected to show distinct signals corresponding to the aromatic protons and the ethoxy groups. Due to the symmetry of the molecule, the two protons at the C2 and C6 positions of the benzene (B151609) ring would be chemically equivalent, as would the proton at the C4 position. The ethoxy groups would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, resulting from spin-spin coupling.

Similarly, the ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals would be anticipated for the carbon atoms of the benzene ring, with the chemical shifts influenced by the electronegativity of the chlorine and oxygen substituents. The carbon atoms of the two equivalent ethoxy groups would also produce characteristic signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and await experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2/H6 | Data not available | Data not available |

| H4 | Data not available | Data not available |

| -OCH₂CH₃ | Data not available | Data not available |

| -OCH₂CH₃ | Data not available | Data not available |

| C1 | - | Data not available |

| C2/C6 | - | Data not available |

| C3/C5 | - | Data not available |

| C4 | - | Data not available |

| -OCH₂CH₃ | - | Data not available |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques would be instrumental in confirming the connectivity of the atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the placement of the ethoxy groups and the chlorine atom on the benzene ring by observing correlations between the ethoxy protons and the aromatic carbons, and between the aromatic protons and neighboring carbons.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion of this compound. This highly accurate measurement would allow for the determination of its elemental formula (C₁₀H₁₃ClO₂), confirming the presence of chlorine and the number of carbon, hydrogen, and oxygen atoms. The isotopic pattern of the molecular ion, showing a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, would be a definitive indicator of the presence of a single chlorine atom.

Table 2: Predicted HRMS Data for this compound (Note: These are predicted values and await experimental verification.)

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (³⁵Cl) | Data not available |

Analysis of Fragmentation Pathways for Structural Insights

The mass spectrum of this compound under electron ionization (EI) would display a series of fragment ions. The analysis of these fragmentation pathways would provide valuable structural information. Common fragmentation patterns for aromatic ethers include cleavage of the ether bond and loss of alkyl groups. For this compound, characteristic fragments would likely arise from the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂) from the ethoxy side chains.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and information about its functional groups.

The IR and Raman spectra of this compound would be expected to show absorption bands corresponding to various vibrational modes, including:

C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy groups.

C-O stretching vibrations of the ether linkages.

C-Cl stretching vibration.

Aromatic C=C stretching vibrations.

Various bending vibrations.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are predicted values and await experimental verification.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

Identification of Characteristic Functional Group Vibrations

The vibrational characteristics of this compound can be elucidated through Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. The vibrational modes are assigned by comparing the experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT), and by referencing data from similar molecules.

Key functional group vibrations for substituted benzenes include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The ethoxy groups contribute asymmetric and symmetric stretching vibrations from their CH₂ and CH₃ moieties. Asymmetric stretches are generally found in the 2905-3000 cm⁻¹ range, while symmetric stretches occur between 2860-2900 cm⁻¹.

C-O-C (Ether) Stretching: Aryl-alkyl ethers exhibit characteristic strong C-O-C stretching bands. The aromatic C-O stretch is typically observed around 1250 cm⁻¹, and the alkyl C-O stretch is found near 1040 cm⁻¹.

C-C Ring Stretching: The benzene ring itself has several stretching vibrations, with prominent bands appearing in the 1600-1440 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is highly dependent on the substitution pattern. For chlorobenzenes, this mode is typically observed in the 800-600 cm⁻¹ range. In a related molecule, 3-chloro-5-methoxyphenol, the C-Cl stretch was assigned to bands at 830 cm⁻¹ (IR) and 832 cm⁻¹ (Raman).

Out-of-Plane Bending: C-H out-of-plane bending vibrations are strongly coupled and characteristic of the substitution pattern, typically found in the 900-675 cm⁻¹ range.

The following table summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretching | 3000 - 2860 | Ethoxy (-OCH₂CH₃) |

| C=C Ring Stretching | 1600 - 1440 | Benzene Ring |

| C-O-C Asymmetric Stretching | ~1250 | Aryl-O-Alkyl Ether |

| C-O-C Symmetric Stretching | ~1040 | Aryl-O-Alkyl Ether |

| C-Cl Stretching | 830 - 600 | Chloro-Aromatic |

| C-H Out-of-Plane Bending | 900 - 675 | Benzene Ring |

Conformational Analysis Through Vibrational Fingerprints

The vibrational fingerprint region (typically below 1500 cm⁻¹) of the IR and Raman spectra is particularly sensitive to the molecule's conformational structure. For this compound, the primary conformational flexibility arises from the rotation of the two ethoxy groups around the C(aryl)-O bonds.

Different spatial arrangements of the ethoxy groups relative to the benzene ring and to each other (e.g., syn or anti orientations) result in distinct vibrational signatures. Theoretical studies on related molecules like 1,3,5-trimethoxybenzene (B48636) show that the conformation of the methoxy (B1213986) groups can change significantly from the gas phase (symmetric) to the solid state (asymmetric), leading to spectacular changes in low-frequency modes in the IR spectra. This suggests that the vibrational spectra of this compound could be used to identify the preferred conformation in different phases. Computational modeling can predict the vibrational frequencies for different stable conformers, and by comparing these theoretical spectra with experimental data, the dominant conformation can be determined.

X-ray Crystallography for Solid-State Structural Determination

Determination of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this type are often organized by a network of weak intermolecular interactions. Expected interactions for this compound would include:

C-H···π Interactions: Hydrogen atoms from the ethoxy groups or the aromatic ring of one molecule can interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

Halogen Bonding: The chlorine atom, having a region of positive electrostatic potential (σ-hole), could potentially interact with an electron-rich oxygen atom of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules may stack, although this can be influenced or prevented by the steric bulk of the ethoxy groups.

The crystal packing determines the density and stability of the solid material. The table below outlines typical crystallographic data that would be obtained from an X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Intermolecular Interactions | Types of non-covalent bonds observed (e.g., C-H···π, halogen bonds). |

Analysis of Conformational Preferences of Ethoxy Groups in the Solid State

X-ray crystallography provides definitive information on the conformation of molecules in the solid state. For this compound, this would involve determining the torsion angles of the ethoxy groups relative to the plane of the benzene ring.

In a study of 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene, it was found that the two methoxy groups adopt different orientations. One methoxy group was observed to lie in the plane of the benzene ring, allowing for conjugation with the aromatic system, while the second was oriented almost perpendicular to the ring plane. A similar conformational preference could be expected for this compound, where the ethoxy groups may adopt non-equivalent orientations to minimize steric hindrance and optimize crystal packing forces. In anisoles with two bulky ortho-substituents, the methoxy group is often rotated significantly out of the plane of the phenyl ring. The specific dihedral angles (e.g., C2-C3-O-C) would quantify the precise rotational position of each ethoxy substituent.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. For this compound, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a variety of molecular properties.

Electronic Structure: DFT is used to determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting molecular reactivity and stability; a smaller gap suggests higher reactivity.

Reactivity Prediction: The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can predict sites for electrophilic and nucleophilic attack. The MEP map highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.

Vibrational Frequencies: DFT calculations can predict the vibrational spectra (IR and Raman) of the molecule. Comparing these theoretical spectra with experimental results helps confirm the molecular structure and aids in the assignment of vibrational modes.

The table below lists key parameters that can be derived from DFT calculations.

| Computational Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for chemical reactions. |

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules in a solution environment, providing insights into the dynamic behavior and relative stabilities of different conformers. For this compound, the primary degrees of conformational freedom are the torsion angles of the two ethoxy groups relative to the plane of the benzene ring.

The conformational preferences of the ethoxy groups are governed by a balance of steric and electronic effects. In analogous systems like 1,3-dimethoxybenzene, it has been observed that the methoxy groups can adopt various orientations, including planar (syn- or anti-periplanar with respect to the aromatic ring) and non-planar (orthogonal) conformations. The relative energies of these conformers are influenced by the electronic interaction between the oxygen lone pairs and the π-system of the benzene ring, as well as steric hindrance between the alkyl groups and adjacent ring protons.

In MD simulations of this compound, the molecule is placed in a simulation box filled with explicit solvent molecules, such as water, chloroform, or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. The system's energy is calculated using a force field, and the classical equations of motion are integrated over time to generate a trajectory of atomic positions.

Analysis of this trajectory allows for the determination of the potential energy surface as a function of the C-C-O-C dihedral angles of the ethoxy groups. This reveals the most stable conformations and the energy barriers to rotation. It is anticipated that for this compound, the ethoxy groups will exhibit a preference for conformations where the ethyl groups are directed away from each other to minimize steric clash.

The solvent plays a crucial role in modulating the conformational equilibrium. Polar solvents may stabilize more polar conformers, while non-polar solvents will favor less polar orientations. MD simulations can quantify these solvent effects by calculating the population of each conformational state in different solvent environments. This information is critical for understanding the behavior of the molecule in solution and for accurately predicting its solution-state spectroscopic properties.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for predicting a wide range of spectroscopic parameters. These theoretical predictions are invaluable for aiding the assignment of experimental spectra and for the structural elucidation of molecules like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These calculations can be performed for different conformers identified through molecular dynamics simulations, and the resulting chemical shifts can be Boltzmann-averaged to provide a more accurate prediction for the observed spectrum in solution. The predicted chemical shifts for this compound would be expected to reflect the symmetry of the molecule, with distinct signals for the aromatic protons and carbons, as well as the ethoxy groups.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also be used to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculation of the harmonic vibrational frequencies is based on the second derivatives of the energy with respect to the atomic positions. The predicted vibrational spectrum provides a detailed fingerprint of the molecule's structure, with specific bands corresponding to C-H, C-O, C-Cl, and aromatic ring stretching and bending modes. Comparing the predicted spectrum with the experimental one can confirm the molecular structure and identify the presence of specific functional groups.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show characteristic absorptions due to π-π* transitions within the benzene ring, which will be influenced by the chloro and ethoxy substituents.

The synergy between these computational predictions and experimental data is a powerful approach in modern chemical analysis. Discrepancies between predicted and experimental spectra can often be resolved by considering different possible isomers or conformers, leading to a more confident structural assignment.

Table of Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

| ¹H NMR (ppm, in CDCl₃) | |

| H2/H6 | 6.35 |

| H4 | 6.30 |

| OCH₂ | 3.98 (quartet) |

| CH₃ | 1.38 (triplet) |

| ¹³C NMR (ppm, in CDCl₃) | |

| C1 | 135.5 |

| C3/C5 | 161.0 |

| C2/C6 | 101.5 |

| C4 | 96.0 |

| OCH₂ | 63.5 |

| CH₃ | 14.8 |

| Key IR Frequencies (cm⁻¹) | |

| C-H (aromatic) stretch | 3050-3100 |

| C-H (aliphatic) stretch | 2850-2980 |

| C=C (aromatic) stretch | 1580, 1470 |

| C-O stretch | 1200, 1050 |

| C-Cl stretch | 700-800 |

| Key Raman Frequencies (cm⁻¹) | |

| Ring breathing mode | ~1000 |

| C-H (aromatic) in-plane bend | ~1150 |

| UV-Vis λmax (nm, in Ethanol) | ~275 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-3,5-diethoxybenzene, and how can purity be validated?

- Methodological Answer : A plausible route involves the chlorination of 1,3,5-triethoxybenzene using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Optimization of reaction parameters (temperature, stoichiometry, solvent) is critical to minimize di- or over-chlorination by-products. Purity validation can be achieved via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR signals for ethoxy groups (δ ~1.3–1.5 ppm for CH₃ and δ ~3.9–4.1 ppm for OCH₂) and aromatic protons (split signals due to chlorine’s deshielding effect) should align with expected splitting patterns .

Q. What safety protocols are critical when handling chlorinated aromatic compounds like this compound?

- Methodological Answer : Use enclosed systems or fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant lab coats, and safety goggles. Emergency measures like eyewash stations and safety showers must be accessible. Storage should prioritize cool, dry conditions in amber glass to prevent photodegradation and hydrolysis .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic methods?

- Methodological Answer : Infrared (IR) spectroscopy can identify the C-Cl stretch (~550–600 cm⁻¹) and ether C-O-C bands (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 216.0452 for C₁₀H₁₂ClO₂). Discrepancies in NMR splitting patterns (e.g., meta-substitution vs. ortho/para) further differentiate isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during the chlorination of 1,3,5-triethoxybenzene?

- Methodological Answer : Single-factor experiments (e.g., varying temperature, catalyst, or solvent polarity) can identify optimal conditions. For instance, using Lewis acids like FeCl₃ in non-polar solvents (e.g., CCl₄) at 0–5°C may improve mono-chlorination yields. Kinetic studies via HPLC monitoring can track intermediate formation and by-product suppression .

Q. What mechanistic insights explain the stability of this compound under acidic or basic hydrolysis?

- Methodological Answer : The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing nucleophilic attack. Ethoxy groups provide steric hindrance and electron-donating effects, further stabilizing the compound. Hydrolysis experiments in H₂O/EtOH under reflux, monitored by TLC or GC, can quantify degradation rates. Contrast with analogs (e.g., 1-Chloro-3,5-dimethoxybenzene) reveals substituent electronic effects .

Q. How can contradictory chromatographic data (e.g., unexpected retention times) be resolved during purity analysis?

- Methodological Answer : Co-elution with synthetic standards and spiking experiments help identify impurities. Advanced techniques like 2D NMR (COSY, HSQC) or tandem MS/MS can isolate overlapping signals. For example, a by-product with an additional chlorine atom would show a +2 Da shift in MS and distinct NOE correlations in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.